N'-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine
Description
N’-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine is an organic compound with a complex structure that includes both aromatic and aliphatic components
Properties
IUPAC Name |
N'-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-12-4-5-14(13(2)10-12)11-16-7-6-15-8-9-17-3/h4-5,10,15-16H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEKTBOPWRRAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCCNCCOC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common approach is the alkylation of 2,4-dimethylbenzylamine with 2-methoxyethyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N’-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or altering the conformation of the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Shares the 2,4-dimethylphenyl group but differs in the functional groups attached.
N,N’-Dimethylethylenediamine: Similar in having ethylene diamine but lacks the aromatic component.
Uniqueness
N’-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine is unique due to its combination of aromatic and aliphatic components, which can confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for targeted applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
